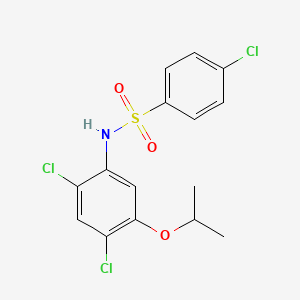

4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide

Description

4-Chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core linked to a substituted aniline moiety (2,4-dichloro-5-isopropoxyphenyl). The compound’s structure combines electron-withdrawing chloro groups and a bulky isopropoxy substituent, which influence its electronic, steric, and physicochemical properties. Sulfonamides are renowned for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, owing to their stability and ability to participate in hydrogen bonding .

The synthesis of analogous sulfonamides typically involves reacting 4-chlorobenzenesulfonyl chloride with substituted anilines under controlled conditions, followed by crystallization (e.g., ethanol recrystallization as described in ) . While direct synthesis data for this specific compound is unavailable, its structural analogs (e.g., 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide) exhibit intermolecular N–H⋯O hydrogen bonding, forming dimeric structures that stabilize crystal lattices .

Properties

IUPAC Name |

4-chloro-N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl3NO3S/c1-9(2)22-15-8-14(12(17)7-13(15)18)19-23(20,21)11-5-3-10(16)4-6-11/h3-9,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJYNCXGJPQFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dichloro-5-isopropoxyaniline under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C15H14Cl3NO3S . It features a sulfonamide group attached to a benzene ring, with chlorine and isopropoxy groups as substituents. The Chemical Abstracts Service registry number for this compound is 338961-70-9.

Potential Applications

- Medicinal Chemistry The presence of a chlorinated benzenesulfonamide moiety suggests potential applications in medicinal chemistry, since sulfonamides are a well-known class of drugs with diverse biological activities. The chlorine substituents and the isopropoxy group could influence the compound's specific properties and interactions with biological targets.

- Research Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies may include binding assays, cell-based assays, and enzyme inhibition assays. These studies are essential for determining the viability of this compound in therapeutic applications.

Reactivity

The reactivity of this compound can be attributed to the sulfonamide functional group, which can undergo various chemical transformations:

- Hydrolysis The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

- Alkylation The nitrogen atom of the sulfonamide can be alkylated to form N-substituted sulfonamides.

- Acylation The sulfonamide can react with acyl halides or anhydrides to form N-acyl sulfonamides.

These reactions are significant for further modifications and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Sulfonylation The appropriate aniline derivative is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

- Chlorination The resulting sulfonamide is chlorinated to introduce the chlorine substituents on the benzene ring.

- Isopropoxylation The final step involves the introduction of the isopropoxy group, typically via nucleophilic substitution with isopropyl alcohol.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity.

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide | C13H10Cl3NO3S | Similar sulfonamide structure; fewer substituents |

| N-(2,4-dichlorophenyl)-benzenesulfonamide | C12H10Cl2N O2S | Lacks chloro substituent at para position; potential for different biological activity |

| 4-methyl-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide | C16H18Cl3N O3S | Methyl substitution instead of chlorine; may alter activity profile |

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, spectroscopic, and functional differences between 4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide and related sulfonamides:

Structural and Electronic Comparisons

- The isopropoxy group may enhance lipophilicity, improving membrane permeability in biological systems. Flusulfamide () features a nitro group and trifluoromethyl substituent, enhancing its electron-deficient character and agrochemical activity . Chlorpropamide replaces the aniline with a urea moiety, enabling hydrogen bonding crucial for hypoglycemic activity .

Spectroscopic Differences

- IR Spectroscopy :

- NMR Data :

Conformational Analysis

- Dihedral Angles: In 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, the dihedral angle between sulfonyl and anilino benzene rings is 87.9°, leading to a non-planar conformation that disrupts π-π stacking but stabilizes crystals via N–H⋯O interactions . The target compound’s isopropoxy group may further increase torsional strain, altering packing efficiency.

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenesulfonamide is C15H14Cl3N O3S. The compound features:

- Sulfonamide Group : Known for diverse biological activities.

- Chlorinated Aromatic Rings : Multiple chlorine substituents may enhance biological interactions.

- Isopropoxy Group : Potentially modifies pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. The general synthetic route includes:

- Formation of the sulfonamide linkage.

- Introduction of the chlorinated aromatic moieties.

- Final purification and characterization through spectroscopic methods.

Antimicrobial and Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit various biological activities, including antimicrobial and antioxidant properties. For instance, related sulfonamides have shown efficacy against bacterial strains and fungi, indicating potential applications in treating infections.

| Activity | Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | This compound | TBD | |

| Antioxidant | Related sulfonamides | TBD |

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that:

- Substituents at Position 4 : Influence transcriptional activity significantly.

- Chlorine Substituents : May enhance binding affinity to biological targets.

- Isopropoxy Group : Potentially alters solubility and bioavailability.

These factors suggest that modifications to the chemical structure can lead to variations in biological activity, which is critical for drug development.

Case Studies

While specific case studies on this compound are scarce, related research highlights the importance of sulfonamides in pharmacology:

- Antibacterial Activity : A study demonstrated that structurally similar sulfonamides effectively inhibited bacterial growth, suggesting a promising therapeutic avenue for infections resistant to conventional antibiotics .

- Antifungal Properties : Another investigation revealed that derivatives with similar functional groups exhibited significant antifungal activity against various pathogens .

Q & A

Q. Methodological Notes

- Synthesis Optimization : If low yields occur, explore microwave-assisted synthesis (30 minutes at 100°C) or alternative solvents (e.g., THF instead of DCM) .

- Data Reproducibility : For bioassays, include positive controls (e.g., sulfamethoxazole) and adhere to CLSI guidelines for antimicrobial testing .

- Ethical Compliance : Ensure all enzyme inhibition studies align with institutional biosafety protocols (e.g., BSL-2 for pathogenic bacterial strains).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.